1-(2-Methoxyphenyl)piperazine

Overview

Description

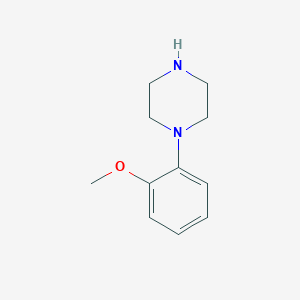

2-Methoxyphenylpiperazine, also known as 1-(2-Methoxyphenyl)piperazine, is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperazine, a heterocyclic organic compound, and features a methoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of 2-Methoxyphenylpiperazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of functionalized piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)piperazine is primarily studied for its pharmacological properties. It has been identified as a potential ligand for serotonin receptors, particularly the 5-HT receptor, which is implicated in various neuropsychiatric disorders. A study indicated that this compound exhibits affinity for these receptors, suggesting its potential use in developing treatments for anxiety and depression .

Radiopharmaceutical Development

A notable application of this compound is in the development of imaging agents for brain receptor studies. For instance, a derivative labeled with technetium-99m was synthesized to evaluate its biodistribution and ability to cross the blood-brain barrier. The study demonstrated significant brain uptake, particularly in the hippocampus, indicating its potential utility in neurological imaging .

Forensic Science

In forensic laboratories, this compound serves as a reference material for analytical studies. Its solubility properties facilitate the extraction and identification of related compounds in toxicological analyses .

Table 1: Solubility Characteristics

| Solvent | Solubility |

|---|---|

| DMSO | Soluble |

| Methanol | Soluble |

| Chloroform | Slightly soluble |

| Study Reference | Application | Findings |

|---|---|---|

| Brain Imaging Agent | High brain uptake; effective for receptor imaging | |

| Serotonin Receptor Interaction | Affinity for 5-HT receptors |

Case Study 1: Imaging Agent Development

The synthesis of a technetium-99m labeled derivative of this compound was reported to yield a complex that could be used for brain imaging. The study highlighted the compound's stability and ability to penetrate the blood-brain barrier effectively, making it a promising candidate for further development in neuroimaging applications .

Case Study 2: Forensic Analysis

In forensic settings, the compound has been utilized to differentiate between various piperazine derivatives through chromatographic techniques. Its unique solubility profile allows for effective separation from other substances, aiding in toxicological investigations .

Mechanism of Action

The mechanism of action of 2-Methoxyphenylpiperazine involves its interaction with specific molecular targets, particularly serotonin and dopamine receptors. It acts as an antagonist at α1-adrenoceptors and has been shown to block serotonin 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to various pharmacological effects such as anxiolytic and antihypertensive actions .

Comparison with Similar Compounds

2-Methoxyphenylpiperazine can be compared with other similar compounds, such as:

2-Chlorophenylpiperazine (oCPP): Similar in structure but with a chlorine substituent instead of a methoxy group.

3-Methoxyphenylpiperazine (mMeOPP): Similar but with the methoxy group in the meta position.

4-Methoxyphenylpiperazine (MeOPP): Similar but with the methoxy group in the para position.

Uniqueness

The uniqueness of 2-Methoxyphenylpiperazine lies in its specific substitution pattern, which influences its binding affinity and selectivity for various receptors. This makes it a valuable tool in pharmacological research and drug development .

Biological Activity

1-(2-Methoxyphenyl)piperazine (MPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with various receptors, anticancer potential, and other therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 175.25 g/mol

- CAS Number : 35386-24-4

The methoxy group on the phenyl ring influences the compound's lipophilicity and receptor binding properties, which are crucial for its biological activity.

1. Serotonin Receptor Interaction

MPP exhibits significant affinity for serotonin receptors, particularly:

- 5-HT1A Receptors : MPP has been shown to bind with high affinity to these receptors, which are implicated in mood regulation and anxiety disorders. Studies indicate that MPP derivatives can enhance serotonin signaling, potentially offering therapeutic benefits for depression .

- 5-HT2A Receptors : MPP also interacts with 5-HT2A receptors, which are associated with various neuropsychiatric conditions. The binding affinity of MPP derivatives to these receptors suggests a role in modulating psychotropic effects .

2. Anticancer Activity

Research has demonstrated that MPP and its derivatives possess notable anticancer properties:

- Cell Line Studies : In vitro studies have shown that MPP exhibits antiproliferative activity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (MV4-11). The IC values indicate a potent effect, with some derivatives outperforming standard treatments like cisplatin .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Molecular docking studies suggest that MPP interacts with key cellular targets, leading to disruptions in cancer cell proliferation pathways .

Table 1: Summary of Biological Activities of MPP Derivatives

3. Neuropharmacological Effects

The ability of MPP to cross the blood-brain barrier has been confirmed through biodistribution studies using radiolabeled derivatives. This property is crucial for its potential applications in treating neurological disorders:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)piperazine, and how are intermediates validated?

- Methodological Answer : The Prelog method is a classic route, involving condensation of 2-methoxyphenylamine with diethanolamine under acidic conditions, followed by cyclization . Alternative approaches include alkylation of piperazine with 2-methoxyphenyl halides using potassium carbonate in acetonitrile . Intermediates (e.g., 4-(N-phthalimido)butyl derivatives) are validated via NMR, IR, and GC-MS to confirm purity and structural integrity .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

- Methodological Answer : Key techniques include:

- Melting point analysis : 35–38°C (pure compound) .

- Spectroscopy : H/C NMR for aromatic proton environments and piperazine ring confirmation .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Molecular weight : 192.26 g/mol .

- Solubility : Lipophilic (soluble in acetone, DMSO; poorly in water) .

- Stability : Store at room temperature in sealed containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can alkylation reactions of this compound be optimized to minimize by-products like 1-(2-ethoxyethyl) derivatives?

- Methodological Answer : Replace ethanol with acetone as the solvent to avoid nucleophilic substitution with ethoxide. Use potassium carbonate (instead of hydroxide) to maintain anhydrous conditions, achieving >90% yield of S-alkylated isomers . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What role does this compound play in serotonin (5-HT) receptor binding studies?

- Methodological Answer : It acts as a selective ligand for 5-HT and 5-HT receptors. Radioligand displacement assays using H-8-OH-DPAT show IC values <100 nM . Functional assays (cAMP inhibition) in HEK293 cells transfected with 5-HT receptors confirm partial agonism .

Q. How is this compound utilized in HPLC-based detection of industrial isocyanates?

- Methodological Answer : Derivatize airborne isocyanates by trapping in toluene containing this compound. The resulting urea derivatives are quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 242 nm . Calibration curves show linearity (R > 0.99) for concentrations 0.1–10 ppm .

Q. What strategies enhance the stability of this compound derivatives in radiopharmaceuticals?

- Methodological Answer : Labeling with technetium-99m requires conjugation via ferrocenecarboxamide linkers. Purify the radiolabeled compound ((99m)Tc-MP) using size-exclusion chromatography, achieving radiochemical purity >90% . Stability tests in saline (24 hrs, 25°C) show <5% degradation .

Q. How does computational docking elucidate structure-activity relationships (SAR) of dopamine D2 receptor ligands derived from this compound?

- Methodological Answer : Docking (AutoDock Vina) into D2 receptor crystal structures (PDB: 6CM4) identifies critical interactions:

- Hydrogen bonding : Methoxy group with Ser193.

- π-Stacking : Aromatic ring with Phe389 .

- Derivatives with nitrobenzyl groups show 10-fold higher affinity (K = 2.1 nM) due to enhanced hydrophobic packing .

Q. What synthetic modifications improve the blood-brain barrier (BBB) permeability of this compound derivatives?

- Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl or selenoether groups) to increase logP values >2.5. In situ perfusion models in rats demonstrate 30% higher BBB penetration compared to unmodified analogs .

Q. How are conflicting data on receptor selectivity resolved when using this compound in multi-target studies?

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-49-7 (di-hydrochloride) | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188871 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-24-4 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.